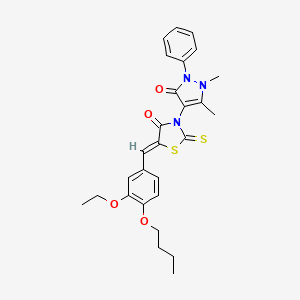![molecular formula C23H22N2O4S2 B12129520 3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle thiazolidinone, un groupe benzylidène et une partie acide benzoïque, ce qui en fait une molécule unique avec des propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque implique généralement plusieurs étapes. Le processus commence par la préparation du cycle thiazolidinone, suivie de l'introduction du groupe benzylidène et de la partie acide benzoïque. Les réactifs couramment utilisés dans ces réactions comprennent la thiosemicarbazide, le benzaldéhyde éthylique et les dérivés de l'acide benzoïque. Les conditions de réaction nécessitent souvent des températures et des niveaux de pH contrôlés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent un rendement élevé et une pureté élevée du produit final. L'utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazolidinone en un cycle thiazolidine.
Substitution : Le groupe benzylidène peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des électrophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures spécifiques, des solvants et des catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés de la thiazolidine et les composés benzylidène substitués. Ces produits peuvent avoir des propriétés chimiques et physiques différentes, ce qui les rend utiles dans diverses applications.
Applications de la recherche scientifique
L'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l'inhibition enzymatique et aux interactions protéiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazolidinone peut interagir avec les enzymes, inhibant leur activité. Le groupe benzylidène peut interagir avec les protéines, affectant leur fonction. Ces interactions peuvent conduire à divers effets biologiques, notamment l'inhibition enzymatique et la modulation de l'activité protéique.
Applications De Recherche Scientifique
3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, inhibiting their activity. The benzylidene group may interact with proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-biphénylboronique
- Acide 4-octyloxyphénylboronique
- Acide 3-octyloxyphénylboronique
- Acide 4-dodécyloxyphénylboronique
Unicité
Comparé à des composés similaires, l'acide 3-({4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoïque a une combinaison unique de groupes fonctionnels qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles moléculaires spécifiques en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C23H22N2O4S2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
3-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-15-8-10-16(11-9-15)13-19-21(27)25(23(30)31-19)12-4-7-20(26)24-18-6-3-5-17(14-18)22(28)29/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,24,26)(H,28,29)/b19-13- |
Clé InChI |
JNWWAMLNHTUZAY-UYRXBGFRSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
SMILES canonique |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)
![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)


![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
